Ethyl Tropic Acid

Description

Historical Context of Synthesis and Discovery of Tropic Acid and its Esters

The story of ethyl tropic acid is intrinsically linked to its parent compound, tropic acid. Tropic acid was first isolated from the degradation of atropine (B194438), a tropane (B1204802) alkaloid found in plants of the Solanaceae family. wikipedia.org Early synthetic routes to tropic acid were developed to enable the total synthesis of atropine and other related alkaloids. wikipedia.org One of the classical methods for preparing tropic acid involves the Ivanov reaction, where the dianion of phenylacetic acid reacts with formaldehyde. wikipedia.org

The esterification of tropic acid to produce its various esters, including this compound, was a logical progression, often aimed at creating intermediates that were more amenable to subsequent reaction conditions or purification processes. For instance, early syntheses of tropic acid sometimes resulted in the ethyl ester, which was then hydrolyzed to the free acid. cleanchemlab.com Over the years, numerous methods for the synthesis of tropic acid and its esters have been reported, reflecting the compound's importance in medicinal chemistry.

Academic Significance of this compound as a Chiral Chemical Entity

The primary academic significance of this compound lies in its chirality. The presence of a stereocenter at the C-2 position of the propanoate chain means that this compound can exist as two enantiomers: (R)-ethyl tropic acid and (S)-ethyl tropic acid. This chirality is of paramount importance because the biological activity of the tropane alkaloids derived from it is highly dependent on the stereochemistry of the tropic acid moiety. For example, (S)-hyoscyamine is physiologically active, whereas its (R)-enantiomer is not.

Consequently, a significant body of research has been dedicated to the development of methods for obtaining enantiomerically pure this compound. These methods primarily fall into two categories: asymmetric synthesis and the resolution of racemic mixtures. The resolution of racemic this compound has been a particularly fruitful area of investigation, with enzymatic kinetic resolution emerging as a powerful tool.

Structural Features and Stereochemical Considerations in Research Contexts

The structural features of this compound—a phenyl group and a hydroxymethyl group attached to the chiral center, and an ethyl ester—are key to its reactivity and the methods used for its stereoselective synthesis. The hydroxyl group provides a handle for derivatization and can influence the stereochemical outcome of reactions at the chiral center.

In the context of research, the main stereochemical consideration is the selective synthesis or separation of the (R)- and (S)-enantiomers. This has led to detailed studies of various synthetic and resolution techniques.

Enzymatic Kinetic Resolution:

A highly effective method for resolving racemic this compound is through lipase-catalyzed kinetic resolution. researchgate.net In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic mixture at a much faster rate than the other. For example, using lipase PS and vinyl acetate (B1210297) as the acylating agent, (S)-(-)-3-acetoxy tropic acid ethyl ester and (R)-(+)-tropic acid ethyl ester can be produced with high yields and excellent enantiomeric excess (ee) of 87–94%. researchgate.net

Dynamic Kinetic Resolution (DKR):

To overcome the 50% theoretical yield limit of classical kinetic resolution, dynamic kinetic resolution (DKR) has been applied to this compound. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst, such as a ruthenium complex. This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Studies have shown the successful application of DKR to racemic tropic acid ethyl esters, transforming them into optically active acetoxy-2-arylpropionic acid ethyl esters with yields ranging from 60–88% and enantiomeric excesses from 53–92%.

The data from these resolution studies highlight the progress in controlling the stereochemistry of this compound, a critical aspect of its role in the synthesis of chiral pharmaceuticals.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

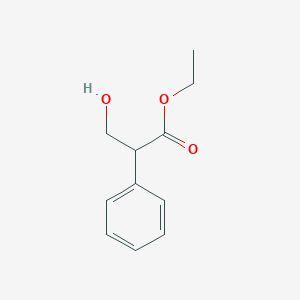

| IUPAC Name | ethyl 3-hydroxy-2-phenylpropanoate | synzeal.comnih.gov |

| Chemical Formula | C₁₁H₁₄O₃ | nih.govaxios-research.com |

| Molecular Weight | 194.23 g/mol | nih.govaxios-research.com |

| CAS Number | 3979-14-4 | nih.govaxios-research.com |

| Appearance | Please enquire |

Table 2: Research Findings on the Lipase-Catalyzed Kinetic Resolution of this compound

| Enzyme | Acylating Agent | Product 1 | Product 2 | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Lipase PS | Vinyl Acetate | (S)-(-)-3-acetoxy tropic acid ethyl ester | (R)-(+)-tropic acid ethyl ester | 87–94% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZHTVEPJITPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Tropic Acid

Classical and Established Esterification Routes from Tropic Acid

The synthesis of ethyl tropic acid, a significant intermediate, has been approached through various established chemical routes. These methods range from direct esterification of tropic acid to multi-step syntheses from different precursor molecules.

Esterification Reactions and Optimizations

The most direct method for producing this compound is the esterification of tropic acid with ethanol (B145695). Historically, this has been achieved through Fischer esterification, a process catalyzed by strong acids like sulfuric acid. However, reports have indicated that this method can result in poor yields of less than 20%. nih.gov

To enhance efficiency, modern approaches have focused on alternative catalysts. One notable improvement involves a heterogeneous catalysis system using a dried Dowex H+/NaI combination. This method provides a greener and more efficient alternative to traditional acid catalysis. For instance, while direct data for this compound using this specific method is not detailed, the synthesis of similar esters like tropic acid methyl ester and isopropyl ester yielded 83% and 72% respectively, showcasing the method's potential for high conversion rates under optimized conditions. nih.gov

The reaction involves stirring tropic acid with absolute ethanol in the presence of the dried Dowex 50W-X8 ion-exchange resin and sodium iodide. nih.gov The optimization of such reactions typically involves adjusting parameters like temperature, reaction time, and the molar ratio of reactants to catalyst. researchgate.net

| Method | Catalyst | Reported Yields (for similar esters) | Notes |

|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | <20% | Traditional but often low-yielding for this substrate. nih.gov |

| Dowex H+/NaI Approach | Dowex 50W-X8 / NaI | 72-83% | Greener, heterogeneous catalysis with significantly higher yields. nih.gov |

Enantioselective Synthesis Strategies

The biological importance of tropic acid and its derivatives is highly dependent on its stereochemistry, as it contains a chiral center. This has driven the development of sophisticated enantioselective synthesis strategies to produce specific enantiomers of this compound.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, producing an excess of one enantiomer. In the context of tropic acid synthesis, this often involves the asymmetric hydrogenation of a prochiral precursor. For example, the asymmetric reduction of atropic acid using chiral rhodium complexes has been reported to produce (S)-hydratropic acid with high optical purity. york.ac.uk While this produces a related compound, the principle is directly applicable. The hydrogenation of the methyl ester of atropic acid in the presence of a specific chiral diphosphine-rhodium complex has been studied, demonstrating the potential for stereoselective synthesis of tropic acid esters. york.ac.uk The development of such catalytic systems is a key area of research for accessing enantiomerically pure compounds. nih.govmdpi.com

Biocatalytic Approaches (e.g., Lipase-Mediated Kinetic Resolution)

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters due to their enantioselectivity. jmbfs.orgnih.gov In a kinetic resolution, the enzyme preferentially catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For tropic acid esters, enzymatic kinetic resolution has been successfully demonstrated. Studies have reported good selectivity using Candida antarctica lipase (B570770) B (CALB) for the resolution of racemic tropic acid esters, such as butyl tropanoate. rsc.org This process typically involves the hydrolysis of one ester enantiomer, allowing for the separation of the remaining, unreacted enantiomerically enriched ester and the hydrolyzed acid. rsc.org Lipases are valued in these syntheses for their ability to function in non-aqueous environments, their broad substrate specificity, and their high degree of stereoselectivity. jmbfs.orgresearchgate.net

| Enzyme | Strategy | Substrate Example | Outcome |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (KR) | Racemic Butyl Tropanoate | Successful separation of enantiomers with good selectivity. rsc.org |

| Lipase from Mucor sp. | Esterification | Ferulic Acid + Ethanol | Demonstrates lipase utility in synthesizing ethyl esters. atlantis-press.com |

| Thermomyces lanuginosus Lipase (TLL) | Transesterification | Fatty Acids + Ethanol | Effective in producing fatty acid ethyl esters. nih.gov |

Dynamic Kinetic Resolution Techniques

While standard kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the starting material. wikipedia.orgprinceton.edu This continuous conversion of the less reactive enantiomer into the more reactive one allows, in principle, for the complete conversion of the racemic starting material into a single, enantiomerically pure product. wikipedia.org

A DKR process typically involves two catalysts: a highly enantioselective enzyme (like a lipase) to perform the resolution and a non-selective catalyst to racemize the substrate. nottingham.edu.cn For the synthesis of chiral tropic acid, a hydrolytic DKR of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) has been developed. rsc.org This approach uses a chiral phase-transfer catalyst to achieve high enantioselectivity. rsc.org The principles of DKR can be applied to the synthesis of this compound by coupling the lipase-mediated transesterification or hydrolysis of a racemic this compound with a suitable racemization catalyst, such as a ruthenium complex, which facilitates the interconversion of the ester enantiomers. nottingham.edu.cn This dual catalytic system drives the equilibrium towards the formation of a single desired enantiomer, approaching a theoretical yield of 100%. wikipedia.orgnih.gov

Synthesis of Key Precursors and Chiral Intermediates

The synthesis of this compound hinges on the efficient production of its precursor, tropic acid (3-hydroxy-2-phenylpropanoic acid). As tropic acid is a chiral molecule, research has focused on methods to produce not only the racemic mixture but also the individual, optically pure enantiomers, which are critical for the synthesis of specific pharmacologically active compounds.

Research on Tropic Acid Synthesis and its Enantiomers

The synthesis of tropic acid has been approached through various routes. An early method involved the condensation of the ethyl ester of phenylacetic acid with ethyl formate (B1220265), followed by reduction and hydrolysis chempedia.info. Another established method is the Ivanov reaction, where the dianion of phenylacetic acid reacts with formaldehyde wikipedia.org.

A significant challenge in tropic acid synthesis is the separation of its racemic mixture into its constituent enantiomers, (+)-tropic acid and (-)-tropic acid. The most common and well-documented method for this is classical resolution using an optically active base.

Classical Resolution via Diastereomeric Salt Formation:

This technique relies on the reaction of racemic (±)-tropic acid with a chiral resolving agent, typically an alkaloid, to form diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

One of the most effective resolving agents for tropic acid is (-)-quinine. When racemic tropic acid is treated with (-)-quinine in a suitable solvent like ethanol, the diastereomeric salts—((R)-tropic acid)-((-)-quinine) and ((S)-tropic acid)-((-)-quinine)—are formed. The (R)-tropic acid salt is less soluble and precipitates from the solution, allowing for its isolation. Subsequent acidification of the purified salt liberates the enantiomerically pure (R)-tropic acid. This method can achieve very high optical purity, often exceeding 99.8% enantiomeric excess (ee) google.com.

Interactive Data Table: Classical Resolution of (±)-Tropic Acid

| Parameter | Value | Source |

|---|---|---|

| Resolving Agent | (-)-Quinine | google.com |

| Solvent | Ethanol | google.com |

| Achieved Optical Purity | >99.8% ee | google.com |

| Yield | 65-70% |

While classical resolution is effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. To overcome this limitation, methods of asymmetric synthesis have been explored.

Stereochemical Control in Precursor Derivatization

Stereochemical control involves directing a chemical reaction to favor the formation of one stereoisomer over another. In the context of tropic acid, this means synthesizing the (R)- or (S)-enantiomer directly, rather than separating a mixture. This is achieved through asymmetric synthesis.

Asymmetric Synthesis Using Chiral Auxiliaries:

One prominent method for asymmetric synthesis employs chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.

The Evans' oxazolidinone methodology is a well-established example applicable to this type of synthesis. In this approach, a chiral oxazolidinone (like (R)-4-benzyl-2-oxazolidinone) is condensed with a propionic acid derivative. The resulting structure creates a sterically hindered environment that forces subsequent alkylation reactions to occur from a specific direction, thereby creating the desired stereocenter with high selectivity. The auxiliary is then hydrolyzed to yield the enantiomerically enriched acid. While this method offers a direct route to the chiral product and avoids the 50% yield cap of resolution, it requires the use of stoichiometric amounts of the often-expensive chiral auxiliary.

Interactive Data Table: Asymmetric Synthesis of Tropic Acid via Evans' Auxiliary

| Parameter | Value | Source |

|---|---|---|

| Methodology | Evans' Oxazolidinone Chiral Auxiliary | |

| Key Steps | Enantioselective alkylation of a propionic acid derivative | |

| Achieved Optical Purity | 92-95% ee | |

| Yield | 55-60% |

Nature provides a perfect example of stereochemical control in the biosynthesis of related compounds. In plants like Datura stramonium, the biosynthesis of hyoscyamine involves a mutase enzyme that exhibits absolute stereochemical control during the formation of the tropic acid moiety rsc.orgmdpi.com.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, this involves exploring more environmentally benign reagents, solvents, and catalysts.

Biocatalysis and Biosynthesis:

A key area of green chemistry is biocatalysis, which uses enzymes to perform chemical transformations. Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit very high specificity, reducing the need for protecting groups and minimizing side products.

Biosynthetic Pathways: The natural synthesis of tropic acid in plants occurs via the amino acid phenylalanine mdpi.com. This metabolic pathway represents an ideal green synthesis, occurring in water under ambient conditions. Research into harnessing these biosynthetic pathways in microorganisms through metabolic engineering offers a promising route for the sustainable production of tropic acid from renewable feedstocks like glucose researchgate.net.

Enzymatic Synthesis: Lipases are a class of enzymes that are highly efficient at catalyzing esterification reactions mdpi.com. A green approach to the final step of synthesizing this compound would involve the use of an immobilized lipase to catalyze the esterification of tropic acid with ethanol. This would replace traditional acid-catalyzed methods that require high temperatures and often generate acidic waste. The use of biocatalysts in the synthesis of active pharmaceutical ingredients is a growing field, aiming to shorten synthetic routes and improve sustainability acs.org.

The development of fermentation processes for producing chemical precursors is a cornerstone of creating a bio-based economy. While industrial-scale biocatalytic synthesis of tropic acid is still an area of development, the principles have been successfully applied to the production of other important chemicals like itaconic acid and adipic acid from renewable resources researchgate.netmdpi.com. These approaches highlight the potential for developing a more sustainable manufacturing process for this compound in the future.

Reactivity and Mechanistic Investigations of Ethyl Tropic Acid Transformations

Hydrolysis and Transesterification Kinetics and Equilibria

Esters, including Ethyl Tropic Acid, are susceptible to hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases.

Hydrolysis: The hydrolysis of an ester involves the cleavage of the ester bond by water, yielding the parent carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to a tetrahedral intermediate, and subsequent elimination of the alcohol to form the carboxylic acid. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate, followed by elimination of the alkoxide and deprotonation of the resulting carboxylic acid. The reaction is generally reversible, with esterification being the reverse process. openstax.orguni-hamburg.delibretexts.orgstackexchange.comchemguide.co.ukscihub.org

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, typically catalyzed by acids or bases. The mechanism is analogous to hydrolysis, involving nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com

While specific kinetic data (rate constants, equilibrium constants) for the non-enzymatic hydrolysis or transesterification of this compound are not extensively detailed in the provided literature, general ester reactions suggest that these transformations are influenced by factors such as pH, temperature, and catalyst concentration. stackexchange.comchemguide.co.ukscihub.orgmasterorganicchemistry.comrsc.orgcore.ac.ukresearchgate.net

A significant area of investigation for this compound and its derivatives lies in enzymatic kinetic resolution . For instance, the transesterification of racemic tropic acid ethyl ester (TAEE) using lipase (B570770) PS with vinyl acetate (B1210297) as an acylating agent has been reported to yield chiral products with high enantiomeric excess.

Table 1: Enzymatic Kinetic Resolution of Tropic Acid Ethyl Ester

| Reaction | Enzyme/Catalyst | Acylating Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Transesterification of (R,S)-Tropic Acid Ethyl Ester | Lipase PS | Vinyl Acetate | Toluene | (S)-(-)-3-acetoxy tropic acid ethyl ester | 39 | 87 |

| Transesterification of (R,S)-Tropic Acid Ethyl Ester | Lipase PS | Vinyl Acetate | Toluene | (R)-(+)-tropic acid ethyl ester | 42 | 94 |

Data derived from Result researchgate.net.

Reactions Involving the Secondary Alcohol Moiety

The secondary alcohol group in this compound is a site for oxidation, reduction, and selective functionalization reactions.

Oxidation: Secondary alcohols are generally oxidized to ketones. Common oxidizing agents include chromium(VI) reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate - PCC), Dess-Martin periodinane, and potassium permanganate. The oxidation of the secondary alcohol in this compound would yield the corresponding keto-ester, ethyl 3-oxo-2-phenylpropanoate. libretexts.orglibretexts.orgopenstax.orgchemguide.co.ukwikipedia.org

Reduction: While alcohols are generally resistant to reduction, specific methods can be employed. However, typical reduction reactions in organic chemistry are more commonly applied to carbonyl groups or unsaturated systems.

The presence of both a secondary alcohol and an ester group necessitates selective reaction conditions for functionalizing the alcohol.

Acetylation: As detailed in Section 3.1, enzymatic resolution using lipase PS and vinyl acetate selectively acetylates the secondary alcohol of this compound, leading to chiral acetoxy derivatives. researchgate.net

Protection: To prevent unwanted reactions at the hydroxyl group during transformations elsewhere in the molecule, it can be protected using various protecting groups. Common strategies include forming ethers (e.g., tetrahydropyranyl (THP) ethers, silyl (B83357) ethers) or esters. These protecting groups are stable under specific reaction conditions and can be removed later under mild conditions. slideshare.netpearson.comlibretexts.orguwindsor.ca

Reactions Involving the Ester Carbonyl Group

The ester carbonyl group is susceptible to nucleophilic attack, leading to various substitution reactions.

Nucleophilic acyl substitution reactions at the ester carbonyl of this compound can occur with a range of nucleophiles:

Aminolysis: Reaction with amines leads to the formation of amides. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can attack the ester carbonyl, typically leading to tertiary alcohols after two additions, or ketones if one equivalent is used and the reaction is carefully controlled. libretexts.orgpearson.com

Hydrolysis/Saponification: As discussed in Section 3.1, reaction with water (acid-catalyzed) or hydroxide (base-catalyzed) yields the corresponding carboxylic acid or carboxylate salt. openstax.orguni-hamburg.delibretexts.org

The relative reactivity of esters in nucleophilic acyl substitution is generally lower than that of acid chlorides or anhydrides but higher than amides. libretexts.org

Aromatic Ring Reactivity and Substitutions

The phenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. These reactions involve the substitution of a hydrogen atom on the aromatic ring by an electrophile. masterorganicchemistry.commasterorganicchemistry.com

Mechanism: EAS typically proceeds via a two-step mechanism: initial attack of the aromatic ring (acting as a nucleophile) on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.commsu.edu

Substituent Effects: The reactivity of the aromatic ring and the regioselectivity of substitution are significantly influenced by existing substituents. Electron-donating groups (e.g., alkyl groups) activate the ring, increasing reactivity and directing electrophiles to ortho and para positions, while electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring, decreasing reactivity and directing to the meta position. masterorganicchemistry.compearson.com

Reactions: Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.compearson.com

While specific EAS reactions carried out on this compound are not detailed in the provided results, the phenyl ring is electronically capable of undergoing such transformations. Studies on related atropic acid derivatives suggest that structural features, such as the degree of twisting between the phenyl ring and other conjugated systems, can influence reactivity. tandfonline.com

Compound List:

this compound (Ethyl 3-hydroxy-2-phenylpropanoate)

Tropic Acid

Vinyl Acetate

(S)-(-)-3-acetoxy tropic acid ethyl ester

(R)-(+)-tropic acid ethyl ester

3-hydroxy-2-phenylacrylic acid ethyl ester

3-oxo-2-phenylpropanoate

Stereochemical Stability and Racemization Pathways

The presence of a stereogenic center at the C-2 position of the propanoate chain renders this compound and its derivatives chiral wikipedia.org. Maintaining or controlling this stereochemistry is crucial for their applications. Research indicates that the chiral center in tropic acid derivatives can be susceptible to racemization under certain conditions, particularly in the presence of bases rsc.orgcdnsciencepub.com.

Studies have shown that the chiral center of tropic acid derivatives can be easily racemized under alkaline conditions rsc.org. This racemization can occur during chemical transformations, leading to a loss of enantiomeric purity cdnsciencepub.com. For instance, the β-lactone precursor to tropic acid, 3-phenyl-2-oxetanone, is known to undergo rapid racemization under basic conditions, yielding the racemic mixture rsc.org. This inherent lability underscores the importance of controlled reaction environments when working with chiral tropic acid derivatives.

Dynamic Kinetic Resolution (DKR) strategies have emerged as effective methods to overcome the limitations of simple kinetic resolution (which is theoretically limited to a 50% yield of one enantiomer) by combining in-situ racemization of the substrate with enantioselective transformation. These approaches allow for the production of enantiomerically enriched products in high yields.

Table 1: Examples of Kinetic Resolution and Dynamic Kinetic Resolution of Tropic Acid Derivatives

| Substrate/Derivative | Catalyst/Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Citation(s) |

| Racemic Tropic Acid Ethyl Ester (TAEE) | Lipase PS | Kinetic Resolution (Transesterification) | 39-42 | 87-94 | researchgate.netresearchgate.net |

| Racemic 3-phenyl-2-oxetanone | Chiral quaternary ammonium (B1175870) PTC + basic anion exchange resin | Hydrolytic Dynamic Kinetic Resolution | Good | 81 | rsc.orgresearchgate.netrsc.org |

| Racemic Tropic Acid Ethyl Ester | Lipase PS + Ruthenium catalyst | Dynamic Kinetic Resolution (Transesterification) | 60-88 | 53-92 | researchgate.net |

These studies highlight that while racemization can be a challenge, it can also be harnessed in DKR processes to achieve high yields of specific enantiomers. The stereochemical stability is highly dependent on the reaction conditions, particularly pH and the presence of catalytic species.

Elucidation of Reaction Mechanisms and Transition States

Understanding the precise pathways and transition states involved in this compound transformations is key to optimizing synthetic routes and predicting stereochemical outcomes. Research employing various analytical and computational techniques has shed light on these mechanisms.

Hydrolytic Transformations: The hydrolysis of tropic acid derivatives, such as the β-lactone 3-phenyl-2-oxetanone, has been investigated. Studies suggest that under basic conditions, hydrolysis can proceed via nucleophilic attack, potentially at the carbonyl carbon, leading to ring-opening rsc.org. The development of phase-transfer catalysis (PTC) for hydrolytic dynamic kinetic resolution has been inspired by asymmetric hydrolysis of amino acid esters, which relies on an equilibrium-based racemization process prior to hydrolysis rsc.org.

Computational Studies: Advanced computational methods, including Density Functional Theory (DFT) calculations, have been employed to model and elucidate reaction mechanisms and transition states researchgate.net. For instance, studies have involved the geometric optimization of transition state structures (TS-1 and TS-2) in the context of PTC-mediated hydrolysis, using DFT at the ωB97X-D/6-31G* level of theory in dichloromethane (B109758) researchgate.net. These calculations aim to provide detailed insights into the interactions and geometries that dictate stereoselectivity.

Concerted Mechanisms: Some transformations in organic chemistry, such as decarboxylation, proceed through concerted cyclic transition states without discrete intermediates masterorganicchemistry.com. While not directly attributed to this compound in the provided literature, understanding such mechanistic paradigms is relevant for broader chemical reactivity. Pericyclic reactions, characterized by simultaneous bond-breaking and bond-making events in a single step via cyclic transition states, also represent a class of reactions where intermediates are absent and stereospecificity is often high msu.edu.

Research into the biosynthesis of tropic acid from phenylalanine also offers mechanistic insights, suggesting intramolecular 1,2-migrations of carboxyl and hydrogen groups, with investigations into the stereochemistry of these migrations cdnsciencepub.comlookchem.com. These studies, while biological in origin, provide a foundation for understanding fundamental chemical rearrangements.

Compound List:

this compound (Ethyl 3-hydroxy-2-phenylpropanoate)

Tropic Acid (3-hydroxy-2-phenylpropanoic acid)

3-phenyl-2-oxetanone (Tropic acid β-lactone)

Hyoscyamine

Scopolamine

Tropic acid ethyl ester (TAEE)

(S)-3-acetoxy tropic acid ethyl ester

(R)-tropic acid ethyl ester

Phenylalanine

Derivatization and Structural Modification for Academic Inquiry

Synthesis of Stereoisomers and Enantiomeric Purity Assessment in Research

Ethyl tropic acid possesses a single stereocenter at the C2 position (the carbon atom to which the phenyl and carboxyl groups are attached), meaning it can exist as a pair of enantiomers: (R)-ethyl tropate (B1238587) and (S)-ethyl tropate. The synthesis and separation of these stereoisomers are fundamental for stereochemical studies and for investigating the stereospecificity of biological interactions.

The initial synthesis of this compound, for instance, through the condensation of the ethyl ester of phenylacetic acid with ethyl formate (B1220265) followed by reduction, typically yields a racemic mixture (an equal mixture of both enantiomers). nih.gov The separation of these enantiomers, a process known as resolution, is a critical step for academic inquiry. A well-established method involves the resolution of the parent tropic acid. Racemic tropic acid can be treated with an optically active base, such as the naturally occurring alkaloid (-)-quinine. This reaction forms a pair of diastereomeric salts. acs.org Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Once separated, the individual diastereomers are acidified to yield the enantiomerically pure (+)- and (-)-tropic acids, which can then be esterified to produce the corresponding enantiopure ethyl tropate. acs.org Through such methods, optical purities exceeding 99.5% can be achieved. acs.org

The assessment of enantiomeric purity is crucial to validate the success of a resolution or an asymmetric synthesis. researchgate.net Modern analytical chemistry provides several powerful techniques for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a direct and widely used method. The CSP contains a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Another common approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard, non-chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For precise quantification, the enantiomeric excess (ee), which measures the degree to which one enantiomer is in excess of the other, is calculated. researchgate.net Advanced techniques like chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) offer high sensitivity and accuracy for determining the chiral purity of compounds, even in complex mixtures. rsc.org

Table 1: Stereoisomers of this compound and Methods for Purity Assessment

| Characteristic | (R)-Ethyl Tropic Acid | (S)-Ethyl Tropic Acid | Racemic this compound |

|---|---|---|---|

| Description | The R-enantiomer at the C2 stereocenter. | The S-enantiomer at the C2 stereocenter. | A 1:1 mixture of the (R)- and (S)-enantiomers. |

| Synthesis Strategy | Resolution of racemic tropic acid using a chiral base (e.g., (-)-quinine) followed by esterification. acs.org | Resolution of racemic tropic acid followed by esterification. acs.org | Standard synthesis without chiral control, e.g., reduction of ethyl 2-formyl-2-phenylacetate. nih.gov |

| Purity Assessment | Chiral HPLC, NMR with chiral shift reagents, Calculation of Enantiomeric Excess (% ee). researchgate.netrsc.org | Chiral HPLC, NMR with chiral shift reagents, Calculation of Enantiomeric Excess (% ee). researchgate.netrsc.org | Analysis showing a 50:50 ratio of enantiomers. |

Preparation of Functionalized this compound Derivatives for Chemical Probes

Chemical probes are specialized molecules used to study and manipulate biological systems. youtube.com By attaching a reporter group (like a fluorophore) or a reactive group to a molecule of interest, researchers can visualize its location in cells, identify its binding partners, or characterize its biological function. This compound can be functionalized to create such probes, leveraging its two reactive sites: the hydroxyl group and the carboxylic acid (or its ester).

To create a fluorescent probe, a fluorescent moiety (fluorophore) can be attached to the this compound scaffold. For instance, the hydroxyl group could be esterified with a fluorophore-containing carboxylic acid, or the ethyl ester could be hydrolyzed back to the carboxylic acid and then coupled to an amine-containing fluorophore (e.g., a derivative of dansyl chloride or fluorescein) via an amide bond. mdpi.comnih.gov The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and excitation/emission wavelengths that minimize interference from endogenous cellular fluorescence. nih.govrsc.org

Alternatively, a "handle" for bioconjugation, such as a terminal alkyne or azide (B81097) group, can be introduced. These handles allow the probe to be attached to other molecules using highly efficient and specific "click chemistry" reactions. For example, the hydroxyl group could be etherified with a small, alkyne-containing alcohol. This modified this compound probe could then be introduced to a biological system. After an incubation period, the cells or lysate can be treated with an azide-tagged reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging), which will covalently link to the probe wherever it is located. youtube.com This strategy is a cornerstone of activity-based protein profiling and chemoproteomics for identifying the cellular targets of a molecule. youtube.com

Table 2: Strategies for Functionalizing this compound as Chemical Probes

| Functionalization Site | Type of Probe | Reagent/Strategy Example | Potential Application |

|---|---|---|---|

| Hydroxyl Group | Fluorescent Probe | Esterification with a carboxyl-functionalized fluorophore (e.g., BODIPY-COOH). | Cellular imaging to determine subcellular localization. |

| Carboxyl Group | Biotinylated Probe | Hydrolyze ethyl ester to tropic acid, then form an amide bond with Biotin-amine. | Affinity pull-down experiments to identify protein binding partners. |

| Hydroxyl Group | Click Chemistry Probe | Etherification with propargyl bromide to install a terminal alkyne. | Target identification via click reaction with an azide-reporter tag (e.g., Azide-TAMRA). youtube.com |

| Phenyl Ring | Photoaffinity Probe | Introduction of a diazirine or benzophenone (B1666685) group onto the phenyl ring. | Covalent cross-linking to target proteins upon UV irradiation for target validation. |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. google.com By replacing an atom in a molecule with one of its heavier, non-radioactive isotopes (such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium, D), or ¹⁶O with ¹⁸O), researchers can follow the labeled molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This provides unambiguous insights into reaction mechanisms that are often impossible to obtain otherwise. nih.govmdpi.com

For this compound, several isotopic labeling strategies can be envisioned to investigate its chemical and biochemical transformations:

¹³C Labeling: Incorporating a ¹³C atom at the carbonyl carbon (C1) of the ester group would be useful for studying ester hydrolysis or enzymatic cleavage. By analyzing the products with ¹³C NMR or MS, one could precisely determine the fate of the carbonyl group. Labeling the C2 or C3 positions could help elucidate the mechanisms of enzymatic or chemical rearrangements of the carbon skeleton.

²H (Deuterium) Labeling: Replacing the hydrogen on the C2 carbon with deuterium (B1214612) could be used to probe kinetic isotope effects in reactions involving the cleavage of this C-H bond, providing evidence for its involvement in the rate-determining step. Deuterating the phenyl ring could help in assigning complex NMR spectra or studying metabolic reactions such as aromatic hydroxylation.

¹⁸O Labeling: Introducing ¹⁸O into the hydroxyl group or the carbonyl oxygen of the ester is a classic strategy for studying ester hydrolysis mechanisms. By analyzing the distribution of the ¹⁸O label in the resulting tropic acid and ethanol (B145695) products, one can distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage pathways.

These isotopically labeled versions of this compound would be synthesized using labeled starting materials. For example, to create a C1-labeled molecule, one might start with ¹³C-labeled potassium cyanide in a synthesis pathway that builds the carboxylic acid group. For deuterium labeling, a deuterated reducing agent could be used in the final reduction step of the synthesis. These labeled compounds are indispensable for detailed mechanistic studies in enzymology, metabolism, and physical organic chemistry. wikipedia.org

Analogs with Modified Aromatic Ring or Side Chain Structures

Synthesizing analogs of this compound with systematic modifications to its aromatic ring or side chain is a key strategy in medicinal chemistry and pharmacology for exploring structure-activity relationships (SAR). By altering specific parts of the molecule, researchers can determine which structural features are essential for its biological activity and can potentially fine-tune its properties.

Modified Aromatic Ring: The phenyl group is a common starting point for modification. Its electronic and steric properties can be altered by introducing substituents (e.g., fluoro, chloro, methyl, or methoxy (B1213986) groups) at various positions on the ring. A more significant modification involves the complete replacement of the phenyl ring with other aromatic or heteroaromatic systems. For instance, research has described the synthesis of tropic acid analogs where the phenyl ring is replaced by a thienyl group. google.com Such a change from a benzene (B151609) ring to a thiophene (B33073) ring alters the molecule's size, electronics, and potential for hydrogen bonding, which can have profound effects on its interaction with biological targets. Other possible replacements include pyridyl, furanyl, or even larger aromatic systems like naphthyl. google.com

Modified Side Chain Structures: The 3-hydroxypropanoate side chain offers several avenues for modification.

Hydroxyl Group Modification: The primary alcohol can be converted to an ether or an ester, or it can be oxidized to an aldehyde or carboxylic acid, as seen in the precursor α-formylphenylacetic acid. researchgate.net It could also be replaced with other functional groups like an amine (to give a 3-amino-2-phenylpropanoate analog) or a thiol.

Alkyl Chain Alteration: The length of the side chain can be extended or shortened. For example, analogs could be prepared from homologs of phenylacetic acid, leading to structures with more or fewer methylene (B1212753) units between the C2 carbon and the terminal functional group.

α-Position Substitution: While this compound has a hydrogen at the α-position (C2), studies on related phenylpropanoic acids have shown that introducing small alkyl groups at this position can significantly impact biological activity and subtype selectivity for receptors like PPARs. nih.gov

These synthetic analogs are invaluable tools for academic research. They allow for a systematic dissection of the molecular requirements for a given biological effect and can lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

Advanced Analytical and Spectroscopic Techniques in Ethyl Tropic Acid Research

High-Resolution Mass Spectrometry for Structural Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural analysis of ethyl tropic acid. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

In the analysis of this compound (C₁₁H₁₄O₃), HRMS would confirm the molecular weight of 194.23 g/mol with high precision (typically to within 5 ppm). axios-research.com The technique is also used to study fragmentation patterns, which provides valuable information about the molecule's structure. By analyzing the fragments, researchers can piece together the connectivity of the atoms. For instance, common fragmentation pathways for this compound would involve the loss of the ethyl ester group or rearrangements of the tropic acid backbone.

During a synthesis, HRMS can be coupled with liquid chromatography (LC-MS) to monitor the reaction in real time. researchgate.net This allows for the identification of the starting materials, intermediates, the final product, and any byproducts, providing a detailed profile of the reaction progress and helping to optimize reaction conditions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion /[Fragment/] | Chemical Formula | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | 195.1014 | Protonated molecular ion |

| [M+Na]⁺ | C₁₁H₁₄O₃Na⁺ | 217.0835 | 217.0832 | Sodium adduct |

| [M-C₂H₅O]⁺ | C₉H₉O₂⁺ | 149.0603 | 149.0600 | Loss of the ethoxy group |

| [M-C₂H₅OH]⁺ | C₉H₈O₂⁺ | 148.0524 | 148.0521 | Loss of ethanol (B145695) |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | 91.0540 | Tropylium ion |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. iitmandi.ac.inpressbooks.pub It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecules like this compound benefit from multi-dimensional NMR techniques for unambiguous structural assignment. pitt.eduweebly.comresearchgate.netscispace.com These experiments reveal correlations between different nuclei, helping to establish the complete molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group (CH₃ and CH₂) and between the protons on the tropic acid backbone (the CH and CH₂ groups).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connectivity across quaternary carbons (like the carbonyl carbon of the ester and the carbon attached to the phenyl group) and for piecing together the molecular fragments identified by COSY and HSQC.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| Phenyl C1' | ~138 | - | - | H2'/H6', H-β |

| Phenyl C2'/C6' | ~128.5 | ~7.3 | d | C4', C-β |

| Phenyl C3'/C5' | ~128.0 | ~7.25 | t | C1' |

| Phenyl C4' | ~127.5 | ~7.2 | t | C2'/C6' |

| C-α | ~55 | ~4.3 | t | C=O, C-β, Phenyl C1' |

| C-β | ~72 | ~3.8 | dd | C=O, C-α, Phenyl C1' |

| C=O | ~173 | - | - | H-α, H-β, O-CH₂ |

| O-CH₂ | ~61 | ~4.1 | q | C=O, CH₃ |

| CH₃ | ~14 | ~1.2 | t | O-CH₂ |

This compound is a chiral molecule, possessing a stereocenter at the alpha-carbon of the tropic acid moiety. Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess (ee), chiral NMR reagents are employed. nih.govresearchgate.net These reagents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), interact with the enantiomers of this compound to form diastereomeric species. nih.govsemanticscholar.org

These newly formed diastereomers are no longer mirror images and will have slightly different chemical environments, resulting in separate signals in the NMR spectrum. researchgate.net By integrating the corresponding peaks for each diastereomer, the ratio of the enantiomers can be accurately calculated, thus providing the enantiomeric excess. A common CDA is Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), which would react with the hydroxyl group of this compound to form diastereomeric esters. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Separation Studies

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric purity. nih.govwvu.edu High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique. chromatographyonline.comresearchgate.net

The CSP contains a chiral selector that interacts differently with the two enantiomers of this compound. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. wvu.edu By analyzing the resulting chromatogram, the area under each peak can be used to quantify the amount of each enantiomer present and calculate the enantiomeric purity. Various types of CSPs are available, and method development involves screening different columns and mobile phases to achieve optimal separation. For acidic compounds like tropic acid derivatives, anion-exchange type CSPs can be particularly effective. chiraltech.com

Table 3: Hypothetical Chiral HPLC Separation Data for this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. wikipedia.orgbu.edu

By analyzing this pattern, crystallographers can calculate the electron density map of the molecule and determine the exact position of each atom. wikipedia.org This provides unambiguous information on bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule, X-ray crystallography can determine the absolute configuration (the R or S designation) of the stereocenter without ambiguity, which is vital for pharmaceutical applications. nih.govmsu.edu

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ (chiral) |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.1 Å, c = 7.8 Å, β = 105° |

| Volume | 592.1 ų |

| Z (Molecules per unit cell) | 2 |

| R-factor | < 0.05 |

Spectrophotometric Methods for Reaction Progress Monitoring

UV-Visible spectrophotometry is a simple, rapid, and often non-destructive technique that can be used to monitor the progress of a chemical reaction. scispace.comresearchgate.net The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

While this compound itself may not have a strong chromophore in the visible region, its phenyl group absorbs in the UV region. If a reaction involves the formation or consumption of a conjugated system or a colored species, spectrophotometry can be an effective monitoring tool. For example, in a reaction where a starting material has a different UV absorbance profile from the this compound product, the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. Alternatively, derivatization reactions can be employed where the product reacts with a reagent to form a colored complex, allowing for its quantification. researchgate.netnih.gov This approach is particularly useful for high-throughput screening of reaction conditions. nih.gov

Theoretical and Computational Studies of Ethyl Tropic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in determining the most stable molecular geometry and identifying various low-energy conformers of Ethyl Tropic Acid. These calculations provide precise details about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Studies often explore the potential energy surface to map out different conformational states, influenced by factors such as intramolecular hydrogen bonding and steric interactions. The relative energies of these conformers are calculated, indicating their prevalence at a given temperature. For instance, research might focus on the torsional angles around the phenyl ring, the ester group, and the hydroxyl-bearing carbon to understand the preferred spatial arrangements of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is extensively used to investigate the reaction pathways and transition states involved in chemical transformations of this compound. By simulating reaction mechanisms, researchers can identify key intermediates and determine the activation energies for different reaction steps. DFT methods are commonly applied to locate transition states, which represent the highest energy point along a reaction coordinate. Understanding these transition states is crucial for predicting reaction rates and selectivity. For example, computational studies might examine the hydrolysis of the ester group or reactions involving the hydroxyl functionality, mapping out the energy profiles and identifying the rate-determining steps.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational landscape of this compound in solution. These simulations track the movement of atoms over time, providing insights into how the molecule fluctuates between different conformations in a solvent environment. By simulating the system for extended periods, MD can capture a more complete picture of the conformational ensemble than static quantum chemical calculations. This is particularly important for understanding how solvent molecules interact with this compound, influencing its stability and reactivity. The simulations can reveal solvent-shelter effects and the dynamics of hydrogen bonding in solution.

Prediction of Spectroscopic Parameters

Computational methods are employed to predict various spectroscopic parameters of this compound, aiding in the interpretation of experimental data and the characterization of the molecule. This includes predicting nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) absorption frequencies, and UV-Vis absorption spectra. By calculating these properties from first principles, researchers can assign experimental spectral features to specific structural elements or conformers. For example, calculated NMR chemical shifts for different proton or carbon environments can be compared with experimental spectra to confirm the proposed structure and identify dominant conformers in solution. Predicted IR frequencies can help in identifying functional groups and their vibrational modes.

Structure-Reactivity Relationship Studies through Computational Methods

Computational techniques are vital for establishing structure-reactivity relationships (SRRs) for this compound. By systematically modifying structural features or exploring different electronic properties, researchers can correlate these changes with alterations in reactivity. For instance, computational studies might investigate the effect of substituents on the phenyl ring or modifications to the ester or hydroxyl groups on the molecule's propensity to undergo specific reactions. This involves calculating electronic properties such as atomic charges, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These parameters provide insights into the molecule's electron distribution and its susceptibility to electrophilic or nucleophilic attack, thereby guiding the design of derivatives with tailored chemical properties.

Research Applications and Utility of Ethyl Tropic Acid As a Chemical Entity

Role as a Chiral Building Block in Asymmetric Organic Synthesis

Ethyl tropic acid is recognized for its utility as a chiral building block in asymmetric organic synthesis, enabling the construction of enantiomerically pure or enriched target molecules. The presence of a stereogenic center at the alpha-carbon to the ester group allows for the introduction and control of chirality in synthetic pathways. Researchers leverage this compound to synthesize chiral intermediates and final products with defined stereochemistry, which is crucial for the biological activity of many pharmaceuticals and fine chemicals. For instance, its structure can be elaborated through various stereoselective transformations, such as alkylations, acylations, or reductions, where the existing stereocenter directs the formation of new chiral centers. The ester functionality can also be selectively modified or transformed, further expanding its scope in creating diverse chiral molecular architectures. Studies have explored its use in the synthesis of chiral auxiliaries or as a chiral starting material in multi-step syntheses aimed at complex natural products or pharmacologically active compounds.

Use as a Chemical Precursor to Complex Organic Scaffolds

Beyond its role as a simple chiral building block, this compound functions as a key chemical precursor for the synthesis of more intricate organic scaffolds. The tropic acid moiety, with its hydroxyl and carboxylic acid (esterified) functionalities, offers multiple points for chemical modification and elaboration. These transformations can lead to the formation of diverse cyclic and acyclic structures, including heterocycles and polycyclic systems. For example, the hydroxyl group can undergo oxidation, esterification, or etherification, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles. These reactions, often performed under carefully controlled conditions to preserve or manipulate stereochemistry, allow for the assembly of complex molecular frameworks. Such scaffolds are often found in natural products or serve as core structures for drug discovery programs. The ability to derivatize this compound allows synthetic chemists to access a wide array of complex molecules with potential biological or material science applications.

Investigative Tool in Studies of Ester Hydrolysis and Stereochemistry

This compound serves as an important substrate in mechanistic studies, particularly concerning ester hydrolysis and the associated stereochemical outcomes. By studying the hydrolysis of this compound under various conditions (e.g., acidic, basic, or enzymatic catalysis), researchers can gain insights into the reaction mechanisms, including the pathways of nucleophilic attack and leaving group departure. The chiral nature of this compound is particularly valuable in these investigations, as it allows for the examination of stereochemical retention or inversion at the stereogenic center during the hydrolysis process. Such studies help elucidate the transition states and intermediates involved in ester cleavage, contributing to a deeper understanding of reaction kinetics and stereochemical control in organic chemistry. The data obtained from these investigations can inform the design of more efficient and selective synthetic transformations.

Reference Standard in the Development of Advanced Analytical Methods

In the realm of analytical chemistry, this compound finds application as a reference standard for the development and validation of advanced analytical methods. Its well-defined chemical structure and purity make it suitable for calibrating instruments and establishing reliable analytical protocols. For instance, it can be used in the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to ensure accurate separation and quantification of related compounds or impurities. Its use as a standard helps in determining retention times, assessing column performance, and validating methods for enantiomeric purity analysis, especially when dealing with chiral separations. Furthermore, it can serve as a standard in spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for structural elucidation and confirmation.

Future Directions and Emerging Research Avenues for Ethyl Tropic Acid

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The biological activity of many pharmaceuticals derived from tropic acid is highly dependent on their stereochemistry, making the development of efficient stereoselective synthetic methods a critical area of research. Future efforts are geared towards refining existing techniques and discovering novel approaches to access enantiomerically pure ethyl tropic acid.

One of the most promising areas is the use of enzymatic kinetic resolution. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers with high enantiomeric excess. For instance, lipase (B570770) PS has been successfully employed with vinyl acetate (B1210297) as an acylating agent to resolve racemic tropic acid ethyl ester, yielding (S)-(-)-3-acetoxy tropic acid ethyl ester and (R)-(+)-tropic acid ethyl ester in high yields and excellent enantiomeric excess (87–94%). Further research is focused on discovering more efficient and selective enzymes and optimizing reaction conditions to improve yields and reduce reaction times.

Another key strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the tropic acid precursor to direct the stereochemical outcome of a subsequent reaction. The Evans chiral auxiliary, for example, has been used for the enantioselective alkylation of propionic acid derivatives to produce tropic acid with good optical purity (92–95% ee). While effective, this method often requires stoichiometric amounts of the chiral auxiliary, which can be expensive. Future research will likely focus on developing catalytic versions of these reactions, where only a small amount of a chiral catalyst is needed.

Diastereomeric salt formation with chiral bases is a classical resolution technique that continues to be refined. This method involves reacting racemic tropic acid with a chiral base, such as quinine or brucine, to form diastereomeric salts that can be separated by crystallization. While effective, this method is often empirical, and the choice of resolving agent and solvent is crucial for successful separation. High-throughput screening methods could be employed to rapidly identify optimal conditions for this classical but powerful resolution technique.

| Method | Description | Key Advantages | Representative Research Findings |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. | Lipase PS catalyzed resolution of tropic acid ethyl ester with vinyl acetate yielding products with 87–94% ee. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Predictable stereochemical control. | Evans' Oxazolidinone methodology for asymmetric alkylation to produce tropic acid with 92–95% ee. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Applicable to a wide range of carboxylic acids. | Resolution of racemic tropic acid using chiral bases like quinine and brucine. |

Exploration of Uncharted Reactivity Profiles and Novel Transformations

Beyond its role as a building block for alkaloids, the inherent functionality of this compound—a hydroxyl group, a carboxylic ester, and a phenyl ring—offers opportunities for novel chemical transformations. Future research will likely explore the derivatization of these functional groups to create new molecular scaffolds with potentially interesting biological activities.

The hydroxyl group can be a handle for various transformations, including etherification, acylation, and oxidation. For example, novel ether derivatives could be synthesized to probe structure-activity relationships in known bioactive compounds. The carboxylic ester can be hydrolyzed to the corresponding acid, which can then be converted to amides, other esters, or reduced to the corresponding alcohol. The synthesis of a series of tropicamide derivatives, for instance, involves the conversion of tropic acid to its acid chloride followed by reaction with various amines researchgate.net. This highlights the potential for creating libraries of new compounds based on the tropic acid scaffold.

The phenyl ring can also be functionalized through electrophilic aromatic substitution reactions, introducing substituents that could modulate the electronic properties and biological activity of the molecule. The development of new catalytic methods for the selective functionalization of the phenyl ring in the presence of the other reactive groups would be a significant advancement.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) is increasingly moving towards continuous manufacturing processes, which offer several advantages over traditional batch methods, including improved safety, consistency, and efficiency. The integration of this compound synthesis into flow chemistry and automated platforms is a promising area of future research.

Continuous-flow synthesis of atropine (B194438), a downstream product of this compound, has already been demonstrated. These processes often involve the in-situ generation of a tropic acid derivative and its subsequent reaction with tropine in a continuous stream. For example, a flow synthesis of atropine has been reported that involves the coupling of tropine with phenylacetyl chloride, followed by hydroxymethylation with formaldehyde in a continuous-flow reactor nih.gov. This approach avoids the isolation of intermediates and allows for a more streamlined and efficient synthesis.

Future work in this area will likely focus on optimizing these flow processes, developing more robust and efficient catalysts that are suitable for continuous operation, and integrating in-line purification and analysis techniques. Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could also be employed to rapidly screen different reaction conditions and optimize the synthesis of this compound and its derivatives.

Application in the Synthesis of Complex Natural Products (Chemical Synthesis Focus)

The primary application of this compound in natural product synthesis is as a key building block for tropane (B1204802) alkaloids. The total synthesis of these complex molecules often relies on the stereoselective introduction of the tropic acid moiety.

The synthesis of hyoscyamine and scopolamine, for instance, involves the esterification of tropine with a stereochemically pure form of tropic acid uomustansiriyah.edu.iq. The development of efficient methods for this esterification reaction, particularly on a large scale, remains an area of active research.

Furthermore, the biosynthesis of these alkaloids involves the rearrangement of littorine, an ester of tropine and phenyllactic acid, to hyoscyamine nih.gov. Chemical syntheses that mimic this biosynthetic pathway could provide new and efficient routes to these important natural products. The stereoselective synthesis of littorine itself is a challenging endeavor that is attracting research interest.

While the focus has historically been on tropane alkaloids, the unique structural features of this compound may lend themselves to the synthesis of other classes of natural products. Future research may explore the use of this compound as a chiral building block in the synthesis of other complex molecules.

Advanced Computational Design of New Chemical Entities Based on this compound Structure

Computational chemistry and molecular modeling are powerful tools in modern drug discovery. These methods can be used to design new molecules with improved biological activity and to understand the molecular basis of their action. The structure of this compound provides a versatile scaffold for the design of new chemical entities.

In silico studies have been used to evaluate new tropicamide derivatives as potential muscarinic receptor antagonists researchgate.net. These studies involve molecular docking simulations to predict how the designed molecules will bind to their target receptor. The results of these simulations can then be used to prioritize which molecules to synthesize and test in the laboratory.

Future research in this area will likely involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics simulations, to gain a more detailed understanding of the interactions between tropic acid-based ligands and their biological targets. Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models that can be used to design new molecules with desired properties. These computational approaches, combined with synthetic chemistry, will accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Q & A

Q. How is tropic acid quantified in biological samples using gas chromatography-mass spectrometry (GC-MS)?

Tropic acid is quantified via GC-MS using ethyl acetate extraction followed by derivatization with oxime-trimethylsilyl reagents. Internal standards like tropic acid itself or 2-ketocaproic acid are critical for calibration, as detector tuning significantly affects quantitative accuracy. Reproducible tuning procedures (e.g., consistent ion source conditions) are recommended to minimize variability. Within-day and total relative standard deviations (CVs) for urinary organic acids range from 2.6% to 12.7%, validating the method for clinical and metabolic studies . For urine analysis, alkalinization with hydroxylamine and NaOH, acidification, and ethyl acetate extraction are standardized steps to isolate tropic acid prior to derivatization with BSTFA .

Q. What synthetic routes are available for tropic acid in laboratory settings?

Tropic acid can be synthesized via two primary routes:

- Mackenzie and Ward (1919) method : Reaction of acetophenone with HCN, followed by hydrolysis, elimination, and nucleophilic substitution. Notably, HCl addition proceeds anti-Markovnikov to yield intermediate products .

- Pernot (1950) method : A three-step synthesis starting from ethyl 2-bromo-2-phenylacetate and paraformaldehyde, optimized for efficiency and yield . Structural confirmation is achieved through NMR and thin-layer chromatography (TLC) using solvents like toluene:ethyl formate:formic acid (5:4:1) .

Q. How does tropic acid function in the biosynthesis of tropane alkaloids like hyoscyamine and scopolamine?

Tropic acid serves as the acidic moiety in esterification reactions with tropine or scopine bases. Its activation via Coenzyme A (CoA) is thermodynamically essential for biosynthesis. Chemical synthesis of tropoyl-CoA involves converting tropic acid to methyl tropate, followed by reaction with N-hydroxysuccinimide to form an active ester. The thioester bond in tropoyl-CoA (absorption at 257 nm, ε = 19.2 × 10⁶ cm²/mol) facilitates enzymatic esterification in alkaloid biosynthesis .

Advanced Research Questions

Q. What challenges exist in optimizing gas chromatography (GC) methods for tropic acid analysis?

Key challenges include derivatization efficiency and phase-transfer catalysis. Tropic acid’s primary hydroxyl group complicates derivatization compared to benzoic or cinnamic acids. Phase-transfer catalysis ("extractive alkylation") combines extraction and derivatization, improving reliability by minimizing intermediate losses. Curvilinear calibration curves for many organic acids necessitate multi-point validation to ensure linearity in quantitation .

Q. What is the role of tropic acid dehydrogenase in bacterial metabolism of atropine?

In Pseudomonas sp. strain AT3, NAD⁺-linked tropic acid dehydrogenase catalyzes the oxidation of tropic acid to phenylacetaldehyde, followed by decarboxylation. The enzyme (Mr = 69,000, dimeric subunits) is stereochemically non-specific, showing no activity difference between d- and l-tropic acid isomers. Phenylacetaldehyde is identified via HPLC and GC-MS, with spectral shifts (λmax 254 nm → 287 nm) in alkaline conditions indicating enolate formation .

Q. How does stereochemistry affect tropic acid’s reactivity in enzymatic systems?

Racemic dl-tropic acid is metabolized equivalently by tropic acid dehydrogenase, suggesting no stereochemical preference in bacterial systems. However, in plant alkaloid biosynthesis, L-tropic acid is the natural substrate. Contaminating d-isomers (up to 15%) in synthetic preparations do not inhibit enzymatic activity, as shown by excess NAD⁺ assays .

Q. What methodological considerations are critical for synthesizing tropoyl-CoA derivatives?

Synthesis requires methyl tropate as a precursor, purified via crystallization (m.p. 38–39°C). Activation via N-hydroxysuccinimide ester ensures efficient CoA conjugation. UV spectroscopy (λmax 257 nm) and alkaline hydrolysis (Δε235 = 4.8 × 10⁶ cm²/mol) validate thioester bond formation. Failed attempts to synthesize 2-phenylmalonyl-CoA highlight the specificity of the CoA activation pathway .

Methodological Design Considerations

- Internal Standards : Use tropic acid or 2-ketocaproic acid for keto-acid quantification in GC-MS .

- Enzyme Purification : Combine ion-exchange (DEAE-cellulose), molecular-sieve (Sephacryl S200), and affinity chromatography for dehydrogenase isolation .

- Data Validation : Address curvilinear GC-MS calibration curves with multi-point validation and internal standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.